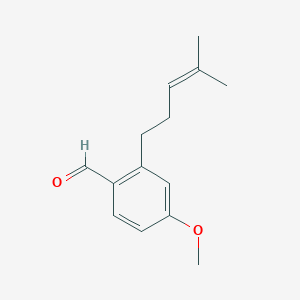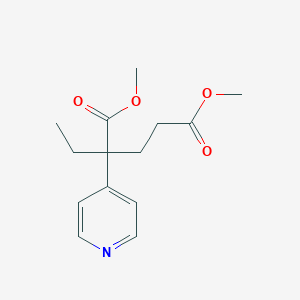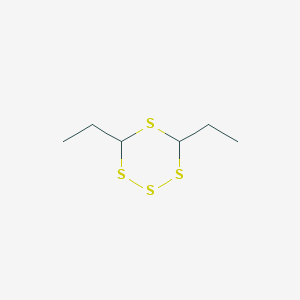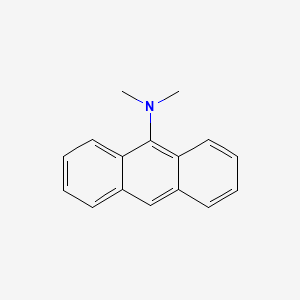![molecular formula C18H24N4O B12544778 2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol CAS No. 143057-15-2](/img/structure/B12544778.png)
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol is a complex organic compound known for its unique structure and properties It is characterized by the presence of a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a dimethylamino group, which is a functional group consisting of a nitrogen atom bonded to two methyl groups
準備方法
The synthesis of 2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol typically involves multiple steps, including the formation of the diazenyl group and the attachment of the dimethylamino group. One common synthetic route involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then oxidized to form the diazenyl compound. This intermediate is then reacted with an appropriate ethylamine derivative to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale production and may include additional purification steps to ensure the purity of the final product .
化学反応の分析
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
科学的研究の応用
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The dimethylamino group can interact with various receptors and enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
2-{[2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)ethyl]amino}ethan-1-ol can be compared with other similar compounds, such as:
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: This compound also contains a diazenyl group and a dimethylamino group but has different chemical properties and applications.
Methanone, bis[4-(dimethylamino)phenyl]-: This compound has a similar structure but lacks the ethylamine moiety, leading to different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
143057-15-2 |
|---|---|
分子式 |
C18H24N4O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[2-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]ethylamino]ethanol |
InChI |
InChI=1S/C18H24N4O/c1-22(2)18-9-7-17(8-10-18)21-20-16-5-3-15(4-6-16)11-12-19-13-14-23/h3-10,19,23H,11-14H2,1-2H3 |
InChIキー |
CPHMUKKMSDPBAV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCNCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)






![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)


